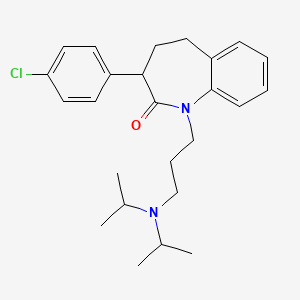![molecular formula C15H12N2O B13961050 Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- CAS No. 502422-31-3](/img/structure/B13961050.png)
Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-: is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by the presence of a pyridine ring fused with an oxazole ring, which is further substituted with a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted aromatic compounds.
科学的研究の応用
Chemistry: Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities and potential therapeutic applications.
Medicine: The compound is explored for its potential pharmacological properties. It is evaluated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Industry: In the industrial sector, Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
類似化合物との比較
Pyridine, 2-[2-(3-methylphenyl)-4-thiazolyl]-: Similar structure but with a thiazole ring instead of an oxazole ring.
Pyridine, 2-[2-(3-methylphenyl)-4-imidazolyl]-: Similar structure but with an imidazole ring instead of an oxazole ring.
Pyridine, 2-[2-(3-methylphenyl)-4-pyrazolyl]-: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness: Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]- is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various scientific applications.
特性
CAS番号 |
502422-31-3 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
2-(3-methylphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H12N2O/c1-11-5-4-6-12(9-11)15-17-14(10-18-15)13-7-2-3-8-16-13/h2-10H,1H3 |
InChIキー |
MMOZNJWTGXWZAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


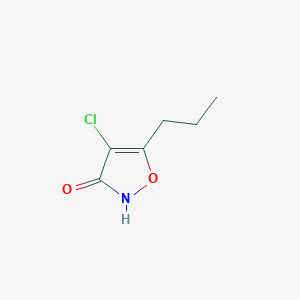
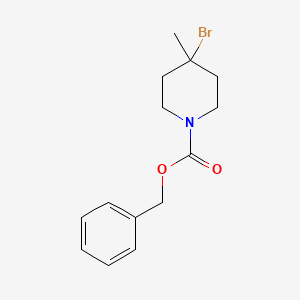
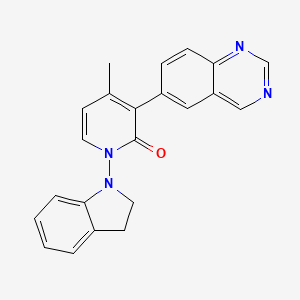
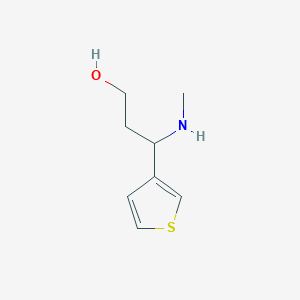
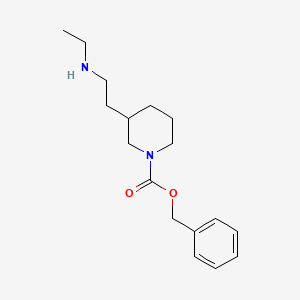
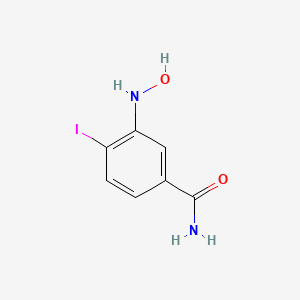
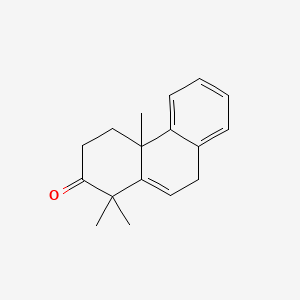



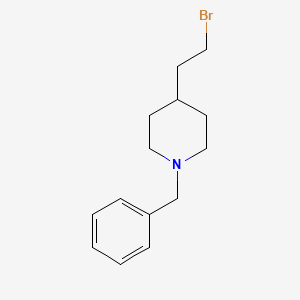
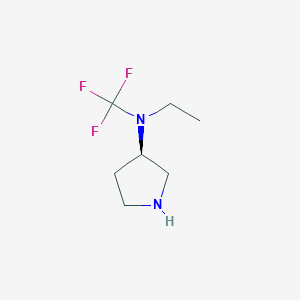
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
